The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide typically involves several steps:
Technical parameters such as reaction time, temperature, and solvent choice are critical for optimizing yields and ensuring the desired structural integrity of the compound .
The molecular structure of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide can be described as follows:
The arrangement of atoms can be represented by its canonical SMILES notation: CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CS2)N(C)C, which indicates how the different parts of the molecule are connected.
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide participates in various chemical reactions:
The mechanism of action for N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide is primarily linked to its interaction with biological targets:
The physical and chemical properties of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide include:
Key analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to characterize these properties accurately .
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide has potential applications in various scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: